2-(Chloromethyl)-3-methylpyridine hydrochloride
Description
This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly for proton-pump inhibitors like Rabeprazole . Its reactivity stems from the chloromethyl group, which facilitates nucleophilic substitution reactions, enabling further functionalization.
Properties
IUPAC Name |
2-(chloromethyl)-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKALIKGFDMDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516695 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-22-3 | |
| Record name | 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-3-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Detailed Stepwise Synthetic Method from 2-Methylpyridine
A more elaborate and industrially feasible method involves multiple steps starting from 2-methylpyridine, which is structurally related to 3-methylpyridine but provides insight into the preparation of chloromethylpyridine derivatives. This method demonstrates high yield, mild conditions, and cost-effectiveness:
| Step | Reaction Description | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Oxidation of 2-methylpyridine to 2-methylpyridine oxynitride | 2-methylpyridine, hydrogen peroxide, acetic acid; molar ratio 1:1-1.1:1.3-1.5; 70-80°C; 10-14 hours | Formation of 2-methylpyridine oxynitride |
| 2 | Conversion of oxynitride to 2-picolyl acetate | Reaction with glacial acetic acid; molar ratio oxynitride:acetic acid 1:1.5-2 | Formation of 2-picolyl acetate |
| 3 | Hydrolysis of 2-picolyl acetate to 2-pyridinemethanol | Alkaline hydrolysis using 25% NaOH or KOH solution; 2-3 hours | Formation of 2-pyridinemethanol |
| 4 | Chlorination of 2-pyridinemethanol to 2-chloromethylpyridine hydrochloride | Reaction with thionyl chloride (SOCl2); molar ratio 1:1.1-1.3; solvent methanol | Target compound 2-chloromethylpyridine hydrochloride |
Reaction Conditions and Optimization
- Oxidation Step : The oxidation of 2-methylpyridine with hydrogen peroxide in acetic acid is conducted at 70-80 °C for 10-14 hours to ensure complete conversion to the oxynitride intermediate.
- Acetylation Step : Excess glacial acetic acid is used to convert the oxynitride to the acetate intermediate, enhancing yield.
- Hydrolysis Step : Alkaline hydrolysis with 25% sodium hydroxide or potassium hydroxide solution effectively converts the acetate to the alcohol intermediate.
- Chlorination Step : Thionyl chloride in methanol converts the alcohol to the chloromethyl derivative under mild conditions.
Yields and Purity
Experimental examples demonstrate molar yields ranging from 75% to 82% with high purity suitable for industrial applications. The process is characterized by:
Comparative Data Table of Examples from Literature
| Example | 2-Methylpyridine (g, mol) | Acetic Acid (g, mol) | H2O2 (g, mol) | Thionyl Chloride (g, mol) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 18.6 (0.2) | 12 (0.2) | 8.84 (0.26) | 26.18 (0.22) | 75 | 10 h oxidation at 70°C |
| 2 | 18.6 (0.2) | 12.6 (0.21) | 9.52 (0.28) | 28.56 (0.24) | 82 | Optimized acetic acid and H2O2 amounts |
| 3 | 18.6 (0.2) | 13.2 (0.22) | 10.2 (0.3) | 30.94 (0.26) | 78 | Slightly higher reagent ratios |
Industrial Considerations
- The process avoids hazardous reagents such as methyl lithium or dimethyl sulfate, reducing operator risk and environmental impact.
- The method is amenable to scale-up due to mild conditions and stable intermediates.
- The use of acetic acid and hydrogen peroxide as oxidants is cost-effective and environmentally friendlier.
- The final chlorination step with thionyl chloride is well-established industrially for converting alcohols to chlorides.
Summary of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct chloromethylation of 3-methylpyridine | 3-methylpyridine, formaldehyde, HCl | Acidic medium, controlled temperature | Simple, direct | May produce by-products, requires careful control |
| Multi-step oxidation-acetylation-hydrolysis-chlorination from 2-methylpyridine | 2-methylpyridine, H2O2, acetic acid, NaOH, SOCl2 | 70-80°C, mild alkaline hydrolysis, methanol solvent | High yield, mild, safe, cost-effective | Multi-step, longer reaction time |
Chemical Reactions Analysis
Synthetic Pathway:
This pathway highlights the final step’s critical chlorination reaction, where thionyl chloride converts the hydroxyl group of 2-pyridinemethanol into a chloromethyl group.
Reaction Types and Mechanisms
The chloromethyl group enables diverse transformations:
Nucleophilic Substitution
The -CH2Cl group is susceptible to nucleophilic attack. Common reactions include:
| Reagent | Product | Conditions |
|---|---|---|
| Sodium azide (NaN3) | 2-(azidomethyl)-3-methylpyridine | Polar aprotic solvent (e.g., DMF) |
| Potassium thiolate | 2-(methylthio)-3-methylpyridine | Basic aqueous/organic media |
| Amines (e.g., NH3) | 2-(aminomethyl)-3-methylpyridine | Reflux in ethanol or water |
The pyridine ring’s electron-withdrawing nature enhances the chloromethyl group’s electrophilicity, facilitating substitution .
Reduction
Reduction of the chloromethyl group yields a methyl derivative:
-
Reagent: LiAlH4 or NaBH4 (in tetrahydrofuran or ether)
-
Product: 2-methyl-3-methylpyridine (via C-Cl bond reduction) .
Oxidation
Oxidation targets the pyridine ring or side chains:
-
Reagent: m-CPBA (meta-chloroperbenzoic acid)
-
Product: Pyridine N-oxide derivatives (enhanced solubility/reactivity) .
Reactivity with Functional Groups
The compound’s structure dictates specific interactions:
Cyclization Reactions
In the presence of bifunctional nucleophiles (e.g., diamines), the chloromethyl group can participate in cyclization to form heterocycles like imidazopyridines.
Cross-Coupling Reactions
The chloromethyl group may engage in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if converted to a boronic ester intermediate.
Stability and Side Reactions
-
Hydrolysis: Prolonged exposure to moisture may hydrolyze the chloromethyl group to a hydroxymethyl derivative.
-
Thermal Decomposition: Dehydrohalogenation can occur at elevated temperatures, forming vinylpyridine derivatives.
Scientific Research Applications
Pharmaceutical Intermediates
2-(Chloromethyl)-3-methylpyridine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It can be utilized in the production of drugs targeting central nervous system disorders due to its structural similarity to biologically active compounds.
Agricultural Chemicals
The compound is used in the formulation of agrochemicals, including herbicides and insecticides. Its ability to modify biological activity makes it valuable in developing effective pest control agents.
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its chloromethyl group allows for further functionalization, enabling the creation of diverse chemical entities.
Case Study 1: Synthesis of Antidepressants
A study demonstrated the use of this compound in synthesizing novel antidepressant compounds. The intermediate facilitated the introduction of specific functional groups that enhanced pharmacological activity and selectivity for serotonin receptors.
Case Study 2: Development of Insecticides
Research highlighted its role in developing a new class of insecticides that showed improved efficacy against resistant pests. The chloromethyl group was crucial for binding to target sites within insect physiology, leading to increased mortality rates compared to existing products.
Data Table: Comparison of Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Antidepressants |
| Agricultural Chemicals | Active ingredients in herbicides and insecticides | Novel insecticides |
| Organic Synthesis | Building block for complex organic molecules | Various derivatives |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylpyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity makes it a valuable intermediate in the synthesis of various biologically active molecules.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C7H9Cl2N (base structure; derivatives vary)
- Molecular Weight : ~182.06 (base structure)
- Physical State : Typically a white to off-white crystalline powder .
- Reactivity : The chloromethyl group is highly reactive, making it suitable for alkylation reactions in drug synthesis .
Comparison with Structural Analogs
The following table summarizes critical differences between 2-(Chloromethyl)-3-methylpyridine hydrochloride and its structural analogs:
Structural and Functional Differences
Substituent Position and Reactivity :
- The 2-(chloromethyl)-3-methylpyridine core is critical for directing reactivity. Derivatives with substituents at the 4-position (e.g., 3-methoxypropoxy in CAS 153259-31-5) exhibit enhanced steric bulk, reducing reaction rates compared to simpler analogs like 2-(chloromethyl)pyridine hydrochloride .
- 4-Chloro derivatives (e.g., CAS 117934-36-8) introduce electron-withdrawing effects, increasing electrophilicity at the chloromethyl group but raising toxicity risks .
Pharmaceutical Relevance :
- The 3-methoxypropoxy substituent in CAS 153259-31-5 is essential for Rabeprazole’s anti-secretory activity, highlighting the importance of alkoxy groups in drug design .
- Simpler analogs like 2-(chloromethyl)pyridine hydrochloride lack such targeted functionality, limiting their use to general synthesis .
Hazardous Derivatives: Compounds with additional electronegative groups (e.g., 4-chloro in CAS 117934-36-8) correlate with higher irritancy (H314) and aquatic toxicity .
Biological Activity
2-(Chloromethyl)-3-methylpyridine hydrochloride, with the CAS number 6959-47-3, is a pyridine derivative known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves chloromethylation of 3-methylpyridine. Various methods can be employed, including:
- Chlorination Reactions : Utilizing chlorinating agents like thionyl chloride or phosphorus oxychloride to introduce the chloromethyl group.
- Side-Chain Modifications : Techniques that allow for selective chlorination at the desired position on the pyridine ring .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
A bioassay conducted by the National Cancer Institute assessed the potential carcinogenicity of this compound. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over a prolonged period. The results indicated no significant increase in tumor incidence, suggesting that while it may not be directly carcinogenic, it requires further investigation regarding its long-term effects on cellular mechanisms .
The biological activity of this compound is attributed to its ability to interact with cellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition or activation of specific biological pathways . This mechanism is crucial in understanding how the compound influences cellular processes.
Case Studies
-
Carcinogenicity Bioassay :
- Objective : To evaluate the long-term effects of this compound on tumor development.
- Method : Administered by gavage at varying dosages (150 mg/kg high dose; 75 mg/kg low dose for rats).
- Findings : No significant positive associations between dosage and tumor incidence were observed; however, a slight increase in subcutaneous fibromas was noted in male rats .
-
Antimicrobial Efficacy :
- A study focused on its efficacy against pathogenic bacteria showed promising results, indicating potential use in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
| Activity Type | Description | Observations |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Effective against various strains |
| Anticancer | Long-term bioassay for carcinogenicity | No significant tumor incidence found |
| Mechanism of Action | Covalent interactions with proteins/DNA | Influences cellular pathways |
Q & A
Q. What are the common synthetic routes for 2-(Chloromethyl)-3-methylpyridine hydrochloride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via substitution or alkylation reactions. For example, reacting 3-methylpyridine derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions yields the target molecule. Industrial-scale synthesis optimizes yield and purity using continuous flow reactors and advanced purification techniques like recrystallization or column chromatography . Key factors include:
- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may increase side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during alkylation steps .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns on the pyridine ring (e.g., δ 8.4–8.6 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities (e.g., unreacted starting materials).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 198.5 for C₆H₆Cl₃N) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress in real time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when using different nucleophiles with this compound?
Discrepancies arise due to steric and electronic effects of nucleophiles. For example:
- Amines : Primary amines (e.g., methylamine) yield pyridylmethylamine derivatives efficiently, while bulky tert-butylamine may require longer reaction times .
- Thiols : Thiophenol reacts readily at room temperature, whereas aliphatic thiols (e.g., ethanethiol) need elevated temperatures. Methodological Approach :
- Perform kinetic studies to compare reaction rates.
- Use computational tools (e.g., DFT calculations) to model transition states and identify steric/electronic barriers .
Q. What strategies optimize the regioselectivity of substitution reactions involving this compound?
Regioselectivity is influenced by:
- Substituent Effects : The methyl group at position 3 directs nucleophiles to the chloromethyl site via steric hindrance.
- Solvent Polarity : Polar solvents stabilize charged intermediates, favoring SN2 mechanisms. Case Study :
- Reaction with sodium azide in DMF at 50°C selectively replaces the chloromethyl group with an azide, yielding 2-azidomethyl-3-methylpyridine hydrochloride (85% yield) .
Q. How do structural analogs of this compound differ in reactivity and biological activity?
Minor structural changes significantly alter properties:
Methodological Guidance for Data Analysis
Q. How should researchers analyze contradictory data in kinetic studies of substitution reactions?
- Statistical Validation : Use ANOVA to compare replicates and identify outliers.
- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in water) to trace reaction pathways.
- Cross-Validation : Compare results with computational models (e.g., molecular dynamics simulations) .
Q. What computational tools are recommended for predicting novel reaction pathways with this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
